5-amino-6-methylquinolin-2(1H)-one

Catalog No.
S8816208
CAS No.
M.F
C10H10N2O
M. Wt
174.20 g/mol
Availability
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5-amino-6-methylquinolin-2(1H)-one

Product Name

5-amino-6-methylquinolin-2(1H)-one

IUPAC Name

5-amino-6-methyl-1H-quinolin-2-one

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C10H10N2O/c1-6-2-4-8-7(10(6)11)3-5-9(13)12-8/h2-5H,11H2,1H3,(H,12,13)

InChI Key

FPCIBEUXFBMVDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C=C2)N

Molecular Architecture and Functional Groups

5-Amino-6-methylquinolin-2(1H)-one belongs to the quinolinone family, featuring a bicyclic framework comprising a benzene ring fused to a pyridinone moiety. The IUPAC name derives from the parent quinolin-2(1H)-one structure, with substituents assigned according to standard numbering conventions (Figure 1). Key functional groups include:

  • Amino group (-NH₂) at position 5, enabling hydrogen bonding and nucleophilic reactivity.
  • Methyl group (-CH₃) at position 6, contributing to hydrophobic interactions.
  • Ketone group (C=O) at position 2, which participates in resonance stabilization and hydrogen bond acceptance.

The planar configuration of the quinoline ring enhances π-π stacking interactions with biological targets, while the methyl group’s steric effects modulate solubility and binding specificity.

Table 1: Physicochemical Properties of 5-Amino-6-Methylquinolin-2(1H)-one

PropertyValueSource
CAS Number50358-35-5
Molecular FormulaC₁₀H₁₀N₂O
Molecular Weight158.20 g/mol
Density1.169 g/cm³
Boiling Point326.2°C at 760 mmHg
Melting Point133–137°C
Flash Point177.2°C

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) studies confirm the compound’s structure, with characteristic signals for the aromatic protons (δ 6.8–8.2 ppm), amino group (δ 5.1 ppm, broad), and methyl group (δ 2.4 ppm, singlet). X-ray crystallography reveals a planar quinoline ring system with bond lengths consistent with conjugated π-electron delocalization. The ketone oxygen adopts a trigonal planar geometry, facilitating resonance stabilization across the pyridinone ring.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

174.079312947 g/mol

Monoisotopic Mass

174.079312947 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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